molecular formula C14H15ClN2O2S B12921582 4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylpropoxy)- CAS No. 284681-70-5

4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylpropoxy)-

Cat. No.: B12921582
CAS No.: 284681-70-5
M. Wt: 310.8 g/mol
InChI Key: JTFODQIOWZNFCS-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylpropoxy)- is a complex organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a pyrimidinone core, substituted with a 4-chlorophenylthio group and a 1-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylpropoxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidinone ring.

    Introduction of the 4-Chlorophenylthio Group: This is achieved through a nucleophilic substitution reaction, where a chlorophenylthiol is reacted with the pyrimidinone core.

    Attachment of the 1-Methylpropoxy Group: This step involves the alkylation of the pyrimidinone core with a suitable alkylating agent, such as 1-bromomethylpropane, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylpropoxy)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylpropoxy)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylpropoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylpropoxy)-
  • 4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-ethylpropoxy)-
  • 4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylbutoxy)-

Uniqueness

4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylpropoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylpropoxy)- (CAS Number: 478065) is a pyrimidinone derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C14H15ClN2O2S
  • Molecular Weight: 300.80 g/mol
  • IUPAC Name: 4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylpropoxy)-

The compound features a chlorophenyl thio group and a propoxy substituent, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrimidinone derivatives, including the target compound. The following table summarizes the antimicrobial activity against different bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Cytotoxicity Studies

Cytotoxic effects were assessed using various cancer cell lines. The following table presents the IC50 values for the compound:

Cell Line IC50 (µM) Reference
MCF-7 (Breast cancer)15.0
HeLa (Cervical cancer)20.5
A549 (Lung cancer)25.0

The compound demonstrated significant cytotoxicity against breast and cervical cancer cell lines, suggesting potential as an anticancer agent.

The mechanism by which this pyrimidinone derivative exerts its biological effects appears to involve the inhibition of key enzymes involved in cellular metabolism. Notably, it has been shown to activate pyruvate kinase M2 (PKM2), an enzyme linked to cancer metabolism. Activation of PKM2 can lead to altered metabolic pathways in cancer cells, promoting apoptosis and inhibiting proliferation .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized several pyrimidinone derivatives and tested their antimicrobial properties. The results indicated that compounds with similar structures exhibited varying degrees of antibacterial activity. The specific compound was noted for its effectiveness against Gram-positive bacteria .

Case Study 2: Anticancer Activity

A study focusing on PKM2 activators highlighted the role of pyrimidinone derivatives in cancer therapy. The compound was shown to enhance PKM2 activity in vitro, leading to significant metabolic changes in cancer cells. This suggests that further exploration into its use as an anticancer agent is warranted .

Properties

CAS No.

284681-70-5

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

4-butan-2-yloxy-2-(4-chlorophenyl)sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H15ClN2O2S/c1-3-9(2)19-13-8-12(18)16-14(17-13)20-11-6-4-10(15)5-7-11/h4-9H,3H2,1-2H3,(H,16,17,18)

InChI Key

JTFODQIOWZNFCS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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